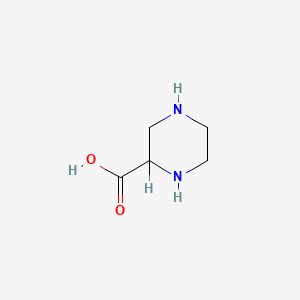

Piperazine-2-carboxylic acid

Vue d'ensemble

Description

DS-1093 est un médicament à petite molécule développé par Daiichi Sankyo Co., Ltd. Il s'agit d'un inhibiteur des prolyl hydroxylases du facteur inductible par l'hypoxie, qui sont des enzymes jouant un rôle crucial dans la régulation des facteurs inductibles par l'hypoxie. Ces facteurs sont impliqués dans la réponse de l'organisme à de faibles niveaux d'oxygène. DS-1093 a été principalement étudié pour son potentiel dans le traitement de l'anémie associée à la maladie rénale chronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DS-1093 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont des informations exclusives détenues par Daiichi Sankyo Co., Ltd. elle implique généralement des techniques de synthèse organique telles que la substitution nucléophile, l'oxydation et les réactions de réduction .

Méthodes de production industrielle

La production industrielle de DS-1093 impliquerait probablement une synthèse organique à grande échelle dans un environnement contrôlé pour garantir la pureté et la constance du composé. Cela inclurait l'utilisation de réacteurs industriels, de systèmes de purification et de mesures de contrôle qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

DS-1093 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du DS-1093 peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de la recherche scientifique

DS-1093 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les voies du facteur inductible par l'hypoxie et leur régulation.

Biologie : Investigated for its role in cellular responses to hypoxia and its potential to modulate gene expression.

Médecine : Explored as a therapeutic agent for treating anemia associated with chronic kidney disease by increasing erythropoietin levels.

Industrie : Applications potentielles dans les industries biotechnologiques et pharmaceutiques pour le développement de nouvelles thérapies ciblant les conditions liées à l'hypoxie

Mécanisme d'action

DS-1093 exerce ses effets en inhibant les prolyl hydroxylases du facteur inductible par l'hypoxie. Cette inhibition empêche la dégradation des facteurs inductibles par l'hypoxie, conduisant à leur accumulation et à leur activation. Les facteurs inductibles par l'hypoxie activés favorisent ensuite l'expression des gènes impliqués dans l'érythropoïèse, l'angiogenèse et l'adaptation métabolique à l'hypoxie. Les principales cibles moléculaires du DS-1093 sont les enzymes prolyl hydroxylase, qui sont responsables de l'hydroxylation des facteurs inductibles par l'hypoxie dans des conditions normales d'oxygène .

Applications De Recherche Scientifique

DS-1093 has several scientific research applications, including:

Chemistry: Used as a tool to study hypoxia-inducible factor pathways and their regulation.

Biology: Investigated for its role in cellular responses to hypoxia and its potential to modulate gene expression.

Medicine: Explored as a therapeutic agent for treating anemia associated with chronic kidney disease by increasing erythropoietin levels.

Industry: Potential applications in biotechnology and pharmaceutical industries for the development of new therapies targeting hypoxia-related conditions

Mécanisme D'action

DS-1093 exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylases. This inhibition prevents the degradation of hypoxia-inducible factors, leading to their accumulation and activation. The activated hypoxia-inducible factors then promote the expression of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation to hypoxia. The primary molecular targets of DS-1093 are the prolyl hydroxylase enzymes, which are responsible for hydroxylating hypoxia-inducible factors under normal oxygen conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Roxadustat : Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for treating anemia in chronic kidney disease.

Daprodustat : Similaire au DS-1093, il inhibe les prolyl hydroxylases du facteur inductible par l'hypoxie et est utilisé pour le traitement de l'anémie.

Vadadustat : Also targets hypoxia-inducible factor prolyl hydroxylases and is used in the treatment of anemia.

Unicité du DS-1093

DS-1093 est unique dans sa structure moléculaire spécifique et ses propriétés pharmacocinétiques, ce qui peut offrir des avantages en termes d'efficacité et de profil d'innocuité par rapport à d'autres composés similaires. Son développement par Daiichi Sankyo Co., Ltd. met également en évidence son potentiel d'innovation dans le traitement des conditions liées à l'hypoxie .

Propriétés

IUPAC Name |

piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369095 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2762-32-5 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

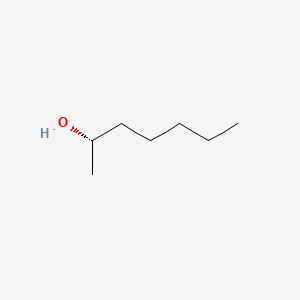

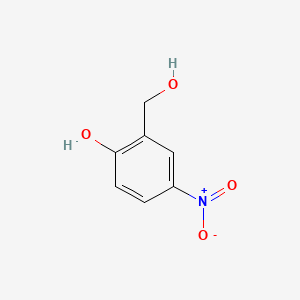

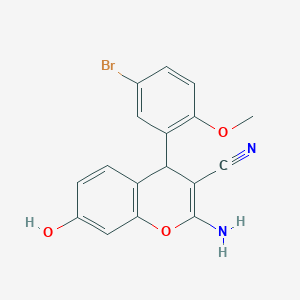

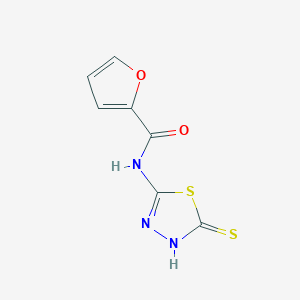

Feasible Synthetic Routes

ANone: Piperazine-2-carboxylic acid and its derivatives are primarily known for their interaction with the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and neuronal communication. The specific downstream effects depend on the derivative's selectivity towards different NMDA receptor subtypes (NR2A-D). For example, certain derivatives preferentially block the slow-decaying component of the NMDA receptor-mediated CA3-CA1 synaptic response in rat hippocampal slices, suggesting a role for specific NR2 subtypes in these processes [].

ANone: Molecular Formula: C5H10N2O2

ANone: Modifications to the basic this compound structure significantly influence its activity, potency, and selectivity for NMDA receptor subtypes. Research indicates that:

- Bulky aromatic substituents: Compounds like NVPAAM077, EAB-515, and this compound derivatives with large aromatic groups often exhibit atypical NMDA receptor subtype selectivity [].

- Phenanthrene substitutions: Derivatives with phenanthrene attached at the 3-position, such as UBP141 and UBP145, demonstrate enhanced selectivity for NR2D-containing receptors compared to those containing NR2A or NR2B [].

- Phenylazobenzoyl/Phenylethynylbenzoyl groups: Incorporating these groups (e.g., in UBP125 and UBP128) leads to improved selectivity for NR2B, NR2C, and NR2D-containing receptors over NR2A-containing NMDA receptors [].

ANone: While specific stability data for this compound is limited within the provided research, studies highlight the importance of careful formulation for its derivatives. Formulation strategies might involve optimizing pH, using specific excipients, or employing encapsulation techniques to enhance stability, solubility, and ultimately, bioavailability.

ANone: Researchers utilize various analytical methods, including High-Performance Liquid Chromatography (HPLC) [, , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], for characterization and quantification of this compound and its derivatives. Specific details regarding method validation, accuracy, precision, and specificity can be found within individual research papers.

ANone: The provided research primarily focuses on the pharmacological aspects of this compound and its derivatives. Consequently, information regarding its environmental impact, ecotoxicological effects, and degradation pathways is limited within these studies. Further research is needed to understand its fate and potential risks in the environment.

ANone: The research on this compound and its derivatives has significantly advanced our understanding of NMDA receptor pharmacology and subtype selectivity. Early work identified the atypical selectivity profile of the parent compound [], paving the way for the development of more selective derivatives like UBP141 and UBP145, which target NR2D-containing receptors []. This progress has been instrumental in dissecting the roles of various NMDA receptor subtypes in physiological and pathological processes.

ANone: Several synthetic routes for this compound and its derivatives have been developed:

- Schotten-Bauman reaction: This method involves reacting appropriately substituted acid chlorides with Piperazine-2,3-dicarboxylic acid under modified Schotten-Bauman conditions [].

- Chiral synthesis and enzymatic resolution: This approach utilizes alcalase enzyme for the kinetic resolution of methyl 4-(tert-butyloxycarbonyl)piperazine-2-carboxylate to obtain enantiomerically pure (S)-Piperazine-2-carboxylic acid [].

- Diastereoselective hydrogenation: This method employs chiral pyrazine derivatives and various noble metal catalysts to synthesize this compound stereoselectively [].

ANone: this compound research exemplifies cross-disciplinary collaboration between chemistry, biology, and pharmacology. The synthesis of novel derivatives, coupled with their pharmacological evaluation in various models (e.g., recombinant receptors, hippocampal slices), has led to a deeper understanding of NMDA receptor function and its therapeutic potential []. This synergy paves the way for developing targeted therapies for neurological disorders. Additionally, research on biopolymer modification with this compound for carbon dioxide adsorption showcases its potential in material science and environmental applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1H-pyridine-3-carboxylic acid [2-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223318.png)

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1223319.png)

![3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B1223323.png)

![ETHYL 4-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ACETAMIDO]BENZOATE](/img/structure/B1223324.png)

![1,3-Benzothiazole-6-carboxylic acid [2-(2-furanyl)-2-oxoethyl] ester](/img/structure/B1223327.png)

![3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1223335.png)

![5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1223338.png)